molecular formula C7H16ClNO2 B12312502 (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride

Cat. No.: B12312502
M. Wt: 181.66 g/mol
InChI Key: HNEUSESZADIYDX-UOERWJHTSA-N
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Description

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride ( 1372810-08-6) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and sophisticated building block, with its defined (2S,4R) stereochemistry being crucial for its application in the design of novel biologically active molecules . Recent cutting-edge research has identified the substituted trans-(2S,4R)-pyrrolidine scaffold as a key dopaminergic moiety in the design of a new generation of dual-target therapeutics . Specifically, this scaffold has been utilized in the development of compounds that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists/partial agonists . This innovative dual-target approach aims to create analgesics with potent pain-relieving effects through MOR partial agonism, while simultaneously reducing opioid misuse liability via D3R antagonism, addressing a critical need in the ongoing opioid crisis . The pyrrolidine ring is a privileged structure in drug discovery due to its sp3-hybridization, which allows for efficient exploration of three-dimensional pharmacophore space, and its ability to influence key physicochemical parameters of drug candidates, such as solubility and metabolic stability . The specific spatial orientation of the 4-methoxy and 2-(methoxymethyl) substituents in this stereoisomer is essential for its precise interaction with enantioselective biological targets like proteins and receptors . This compound is presented as the hydrochloride salt to enhance its stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. It is intended for research applications only and is a vital tool for chemists working in diversity-oriented synthesis (DOS), central nervous system (CNS) drug discovery, and the development of novel pharmacotherapies for conditions such as pain management and substance use disorders .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-9-5-6-3-7(10-2)4-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1

InChI Key

HNEUSESZADIYDX-UOERWJHTSA-N

Isomeric SMILES

COC[C@@H]1C[C@H](CN1)OC.Cl

Canonical SMILES

COCC1CC(CN1)OC.Cl

Origin of Product

United States

Preparation Methods

Boc Protection of L-Hydroxyproline

The synthesis begins with L-hydroxyproline (trans-4-hydroxy-L-proline), a commercially available chiral precursor. Boc protection is achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate ((Boc)₂O) in a biphasic system (water/THF) at pH 8–9 and 20–25°C. This yields N-Boc-L-hydroxyproline with >90% yield after extraction and crystallization.

Key Conditions :

  • Solvent : Tetrahydrofuran (THF)/water
  • Base : Sodium hydroxide (pH adjustment)
  • Temperature : 20–25°C
  • Yield : 94.3%

Oxidation to (2S)-N-Boc-4-Oxopyrrolidine-2-Carboxylic Acid

The hydroxyl group of N-Boc-L-hydroxyproline is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA) in dichloromethane. This step introduces a carbonyl group critical for subsequent functionalization.

Key Conditions :

  • Oxidizing Agent : TEMPO/TCCA
  • Solvent : Dichloromethane
  • Reaction Time : 4–6 hours
  • Yield : 85–90%

Hydrogenation and Hydrochloride Salt Formation

Catalytic hydrogenation (H₂, Pd/C) in water with tert-butylamine reduces the double bond, yielding (4S)-N-Boc-4-methoxymethyl-L-proline . Subsequent Boc deprotection with HCl in dioxane produces the hydrochloride salt.

Key Conditions :

  • Catalyst : 10% Pd/C
  • Solvent : Water
  • Pressure : 1 atm H₂
  • Yield : 60–65% (after salt formation)

Asymmetric Hydrogenation of Enamides

Enamide Synthesis

A racemic 4-methoxy-2-(methoxymethyl)pyrrolidine precursor is synthesized via cyclization of a β-keto ester. The enamide intermediate is formed by reacting the ketone with a chiral auxiliary (e.g., Evans oxazolidinone).

Key Conditions :

  • Chiral Auxiliary : (S)-4-Benzyl-2-oxazolidinone
  • Coupling Agent : DCC/DMAP
  • Solvent : Dichloromethane
  • Yield : 80–85%

Rh-Catalyzed Asymmetric Hydrogenation

Using a Rh(I)-(R)-BINAP catalyst, the enamide undergoes asymmetric hydrogenation to install the (2S,4R) configuration. The reaction proceeds at 50°C under 50 psi H₂, achieving enantiomeric excess (ee) >98%.

Key Conditions :

  • Catalyst : [Rh(cod)(R)-BINAP]BF₄
  • Solvent : Methanol
  • Temperature : 50°C
  • ee : >98%

Salt Formation and Purification

The free base is treated with HCl gas in ethyl acetate to form the hydrochloride salt. Recrystallization from ethanol/water affords the final product with >99% purity.

Key Conditions :

  • Acid : HCl (gas)
  • Solvent : Ethyl acetate
  • Recrystallization : Ethanol/water (3:1)
  • Purity : >99%

Microwave-Assisted Alkylation

Nucleophilic Substitution

A microwave-enhanced reaction between 2-(methoxymethyl)pyrrolidine and methyl iodide in acetonitrile introduces the methoxy group at C4. The reaction is complete within 30 minutes at 150°C.

Key Conditions :

  • Alkylating Agent : Methyl iodide
  • Base : Potassium carbonate
  • Microwave Power : 300 W
  • Yield : 74%

Stereochemical Resolution

The racemic product is resolved using chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) as the mobile phase. The (2S,4R) enantiomer is isolated with >99% ee.

Key Conditions :

  • Column : Chiralpak AD-H
  • Mobile Phase : Hexane/isopropanol (90:10)
  • Flow Rate : 1 mL/min
  • ee : >99%

Comparative Analysis of Methods

Method Starting Material Key Step Yield ee/Purity Scalability
Chiral Pool Synthesis L-Hydroxyproline Wittig Reaction 60–65% >99% Industrial
Asymmetric Hydrogenation β-Keto Ester Rh-Catalyzed Hydrogenation 70–75% >98% ee Pilot Scale
Microwave Alkylation 2-(Methoxymethyl)pyrrolidine Microwave Irradiation 74% >99% ee Lab Scale

Challenges and Optimization Strategies

Stereochemical Control

  • Wittig Reaction Byproducts : The cis/trans isomerism of the exocyclic double bond requires careful temperature control (–5°C to 15°C) to minimize epimerization.
  • Hydrogenation Selectivity : Pd/C catalysts favor syn-addition, ensuring retention of the (4R) configuration.

Purification Challenges

  • Hydrochloride Salt Hygroscopicity : Storage under nitrogen with desiccants (e.g., molecular sieves) prevents deliquescence.
  • Column Chromatography : Silica gel purification with ethyl acetate/hexane (1:4) effectively removes triphenylphosphine oxide byproducts.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Biological Activity
Research indicates that (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine exhibits significant biological activity. It has been studied for its potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, its stereochemistry is likely pivotal in determining its biological interactions, which include:

  • Antimicrobial properties : The compound has been explored as an intermediate in the synthesis of carbapenem derivatives, known for their excellent antimicrobial action .
  • Cytotoxic effects : Studies have shown that derivatives of pyrrolidine can affect the viability of cancer cells and downregulate nutrient transport systems, suggesting potential applications in cancer therapy .

Mechanisms of Action
While detailed mechanisms are still under investigation, the compound's ability to interact with specific enzymes and receptors makes it a candidate for further pharmacological studies. Its binding affinity and activity against certain biological targets have been assessed using various techniques, including receptor-ligand binding assays.

Organic Synthesis Applications

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine serves as a versatile intermediate in organic synthesis. Its unique structural features allow it to participate in multiple reactions:

  • Multi-step organic reactions : The synthesis typically involves several steps that require precise control of reaction conditions to ensure high yields and purity. Common methods include reductive cyclization and metal-catalyzed cyclizations .
  • Chiral separation processes : The compound's chirality makes it useful in studies focused on chiral separation techniques, which are essential for green manufacturing processes .

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine could be synthesized into carbapenem derivatives, which showed enhanced antimicrobial properties against various bacterial strains. The study emphasized the importance of stereochemistry in enhancing efficacy .
  • Cancer Cell Viability Research : Another research project focused on the cytotoxic effects of pyrrolidine derivatives on cancer cells. The findings indicated that these compounds could inhibit cell growth by disrupting nutrient transport systems, providing insights into their potential use as anticancer agents .
  • Chiral Separation Techniques : A process study highlighted innovative methods for chiral separation involving (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine. This work aimed at improving selectivity and efficiency in green manufacturing processes, showcasing the compound's relevance in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s unique substitution pattern distinguishes it from other pyrrolidine hydrochlorides. Below is a comparison of key structural and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions
(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride 1372810-08-6 C₇H₁₆ClNO₂ 181.66 4-methoxy, 2-methoxymethyl +4°C
(2S,4S)-4-Methoxypyrrolidine-2-carboxamide hydrochloride 796884-05-4 C₆H₁₃ClN₂O₂ 180.63 4-methoxy, 2-carboxamide Not specified
(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride Not available C₆H₁₁ClFNO ~179.62 4-methoxy, 2-fluoromethyl Not specified
(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride Not available C₇H₁₅Cl₂N₂O₂ 236.12 4-dimethylamino, 2-carboxylic acid (dihydrochloride) Room temperature
(R)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride 1227798-75-5 C₁₁H₁₆ClNO 213.70 2-(4-methoxyphenyl) Not specified

Key Observations :

  • Substituent Effects: The target compound’s methoxymethyl group (C₇H₁₆ClNO₂) contrasts with derivatives bearing carboxamide (C₆H₁₃ClN₂O₂) or fluoromethyl (C₆H₁₁ClFNO) groups.
  • Chirality : All listed compounds are chiral, with stereochemistry (e.g., 2S,4R vs. 2S,4S) critically affecting their biological activity and ligand-binding properties .
  • Salt Forms: The dihydrochloride salt in (2S,4S)-4-(dimethylamino)pyrrolidine-2-carboxylic acid enhances water solubility compared to the monohydrochloride form of the target compound .

Biological Activity

(2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride is a pyrrolidine derivative with potential therapeutic applications. Its biological activity has been explored in various studies, particularly concerning its role as an inhibitor of metalloproteases and its implications in treating conditions associated with vasoconstriction and other diseases.

The compound exhibits biological activity primarily through its interaction with metalloproteases, particularly zinc proteases. These enzymes are involved in numerous physiological processes, including blood pressure regulation and tissue remodeling. Inhibition of these enzymes can be beneficial in treating conditions such as hypertension, cardiac insufficiency, and renal ischemia .

Pharmacological Properties

Research indicates that this compound possesses several pharmacological properties:

  • Cytostatic Activity : The compound has shown potential as a cytostatic agent, inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Cerebroprotective Effects : It may offer protection against neuronal damage, which is crucial for conditions like stroke and neurodegenerative diseases.
  • Antiviral Properties : Some studies suggest it may have antiviral effects, although more research is needed to clarify this aspect .

Case Studies and Research Findings

  • Inhibition of Metalloproteases : A study demonstrated that pyrrolidine derivatives could effectively inhibit metalloproteases, leading to reduced vasoconstriction and improved outcomes in animal models of hypertension .
  • Anticancer Activity : In vitro studies have shown that the compound can arrest cancer cells in the G2/M phase of the cell cycle, indicating its potential as an anticancer agent. This was evidenced by its ability to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .
  • CNS Activity : The compound has been evaluated for its ability to penetrate the blood-brain barrier (BBB). Optimizations in its molecular structure have been made to enhance CNS activity while minimizing adverse effects associated with high lipophilicity .

Data Tables

Property Value/Description
Molecular Weight211.27 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
Inhibition Constant (Ki)247 nM (D3R receptor)
CytotoxicityPotent against various cancer cell lines
BBB PenetrationModerate (dependent on structural modifications)

Q & A

Basic Research Questions

Q. What synthetic routes are established for (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine hydrochloride, and how do reaction conditions affect yield?

  • Methodology :

  • Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis. For example, tert-butyl (2S,4R)-4-methoxy-2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate can be hydrolyzed with LiOH in THF, followed by acidification to yield the hydrochloride salt .
  • Purification : Column chromatography (10–40% EtOAc/pentane gradients) effectively removes byproducts. Yield optimization (25–94%) depends on solvent selection and reaction time .
    • Data :
StepReagents/ConditionsYieldReference
Boc Deprotection1 M LiOH/THF, HCl94%
CyclizationNaBH4, MeOH75%

Q. Which analytical techniques are optimal for confirming stereochemical purity?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IC-3 column with hexane/ethanol mobile phases (85:15 v/v) to resolve enantiomers. Retention time discrepancies >1.5 min indicate high stereopurity .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., (2S,4R)-configured pyrrolidines typically show [α]D²⁵ = +15° to +30°) .
    • Validation : Cross-validate with ¹H-NMR coupling constants (J = 4–6 Hz for cis-configurations) .

Q. How do solubility and stability profiles impact experimental design?

  • Methodology :

  • Solubility Screening : Test in DMSO (≥50 mM stock solutions) and aqueous buffers (pH 4–7). Hydrochloride salts generally exhibit improved aqueous solubility vs. free bases .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days). Monitor via HPLC for hydrolytic byproducts (e.g., methoxy group cleavage) .

Advanced Research Questions

Q. How can competing reaction pathways during methoxymethylation be minimized?

  • Methodology :

  • Temperature Control : Perform reactions at –20°C to suppress SN2 vs. SN1 competition. For example, methoxymethyl chloride addition to pyrrolidine intermediates requires low temperatures to favor stereoretentive pathways .
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity in etherification steps .
    • Case Study : A 15% increase in diastereomeric excess (de) was achieved using DMAP in the synthesis of (2S,4R)-configured pyrrolidines .

Q. What computational methods predict conformational behavior in chiral environments?

  • Methodology :

  • DFT Calculations : Employ B3LYP/6-31G(d) basis sets to model energy minima. The (2S,4R) configuration shows a 3.2 kcal/mol preference over (2R,4S) due to reduced steric clash between methoxymethyl and pyrrolidine rings .
  • MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict aggregation tendencies. Hydrochloride salts exhibit lower hydrophobicity (logP = –0.8) compared to free bases .

Q. How are trace impurities quantified, and what thresholds affect pharmacological assays?

  • Methodology :

  • HPLC-MS/MS : Use a C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water gradients. Detect impurities at ppm levels (LOQ = 0.05%) .
  • Pharmacological Impact : Impurities >0.1% (e.g., unreacted starting materials) can inhibit target enzymes (e.g., transglutaminase 2) by >20% .

Q. What strategies improve diastereoselectivity in multi-step syntheses?

  • Methodology :

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to enforce (2S,4R) configurations. Post-synthesis removal via hydrogenolysis preserves stereochemistry .
  • Dynamic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .

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